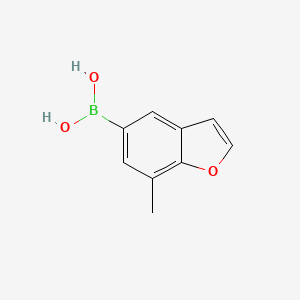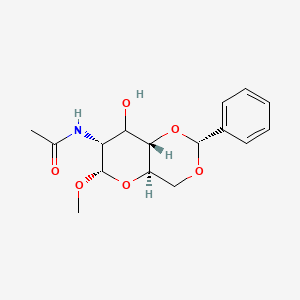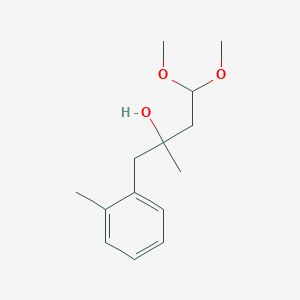
alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 g/mol . It is also known by other names such as acetaldehyde, phenyl-, dimethyl acetal, and phenylacetaldehyde dimethyl acetal . This compound is characterized by its dimethoxyethyl and dimethylbenzene groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol involves the Modified Julia Olefination. This method enables the preparation of alkenes from benzothiazol-2-yl sulfones and aldehydes in a single step . The reaction conditions can be influenced by the choice of reaction conditions, such as the type of base and solvent used . For instance, using small counterions like lithium in apolar solvents can lead to a closed transition state, while larger counterions like potassium in polar solvents can lead to an open transition state .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the Modified Julia Olefination due to its efficiency and scalability . The reaction can be carried out under “Barbier-like conditions,” where the base is added to a mixture of the aldehyde and sulfone . This method offers the advantage of fewer synthesis steps and better control over the E/Z-selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol has various scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol involves its interaction with various molecular targets and pathways. For instance, in the Modified Julia Olefination, the initial addition of the sulfonyl anion to the aldehyde is not reversible, leading to the formation of E- and Z-isomers of the alkene . The benzothiazolyl group plays a crucial role in influencing the selectivity and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde dimethyl acetal: Similar in structure but lacks the dimethylbenzene group.
2-Phenylacetaldehyde dimethyl acetal: Another related compound with slight structural variations.
Uniqueness
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol is unique due to its specific combination of dimethoxyethyl and dimethylbenzene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4,4-dimethoxy-2-methyl-1-(2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C14H22O3/c1-11-7-5-6-8-12(11)9-14(2,15)10-13(16-3)17-4/h5-8,13,15H,9-10H2,1-4H3 |
InChI Key |
HSBPTUSPSKLMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(CC(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


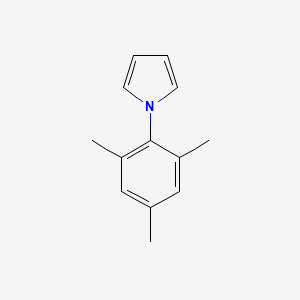

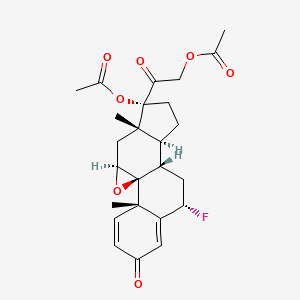
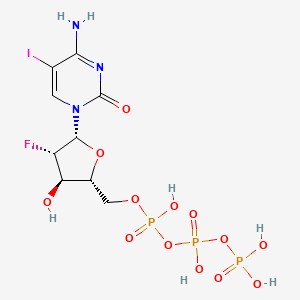
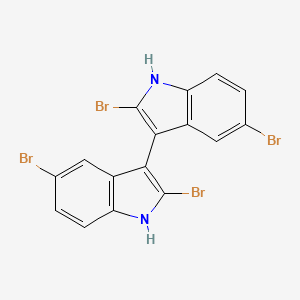
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
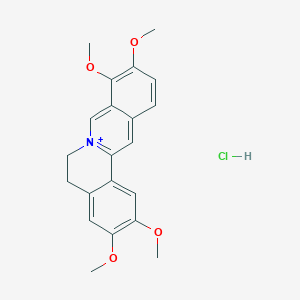

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
